molecular formula C6H5ClN4 B3175799 4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine CAS No. 959430-67-2

4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine

Cat. No. B3175799
CAS RN: 959430-67-2
M. Wt: 168.58
InChI Key: YTJDHSWUMLKUCQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine” is a small molecule that has been studied for its potential applications in the field of medicinal chemistry . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines .


Synthesis Analysis

The synthesis of “4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine” involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The specific synthesis process can vary depending on the desired derivatives .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This core is a key feature of the molecule and contributes to its biological activity .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine” are primarily related to its role as a building block in the synthesis of more complex molecules . The specific reactions can vary depending on the desired end product .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a novel set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold, including 4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine derivatives. These compounds exhibit potent cytotoxic activities against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Notably, compounds 14 and 15 demonstrate remarkable anti-proliferative effects and enzymatic inhibitory activity against CDK2/cyclin A2 .

Antitumor Properties

In silico ADMET studies and drug-likeness assessments indicate that 4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine possesses suitable pharmacokinetic properties. These properties contribute to its observed antitumor activity, making it a promising candidate for further investigation .

Cell Cycle Regulation and Apoptosis Induction

Compound 14, derived from this pyrazolo[3,4-d]pyrimidine scaffold, significantly alters cell cycle progression and induces apoptosis in cancer cells. Its dual activity against both cell lines and CDK2 highlights its potential as a therapeutic agent .

Dihydrofolate Reductase (DHFR) Inhibition

While not directly related to cancer, it’s worth noting that certain pyrazolo[3,4-d]pyrimidines inhibit DHFR. For instance, Piritrexim, a compound with a similar scaffold, shows good antitumor effects in animal models .

Smooth Synthesis of Functionally Vital Pyrimidines

Researchers have reported an effective and straightforward synthesis of functionally important pyrimidines using 4-HO-TEMPO-facilitated [3 + 3] annulation. This method involves combining commercial-grade amidines with saturated ketones under Cu-catalysis, leading to the formation of pyrazolo[3,4-d]pyrimidine derivatives .

Other Potential Applications

Beyond cancer research, further exploration is needed to uncover additional applications. Researchers may investigate its effects on other cellular pathways, enzyme inhibition, or potential interactions with other biomolecules.

Future Directions

Future research on “4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine” may focus on further elucidating its mechanism of action and potential therapeutic applications . Additionally, the development of new synthesis methods and derivatives could be areas of interest .

Mechanism of Action

properties

IUPAC Name

4-chloro-2-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-2-4-5(7)8-3-9-6(4)10-11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJDHSWUMLKUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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